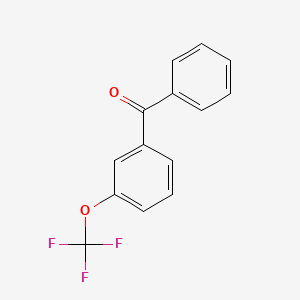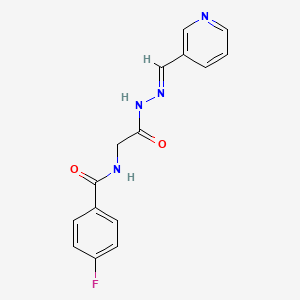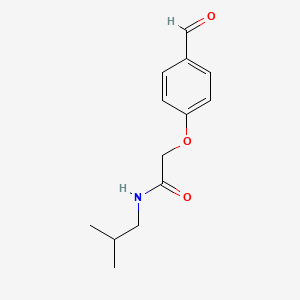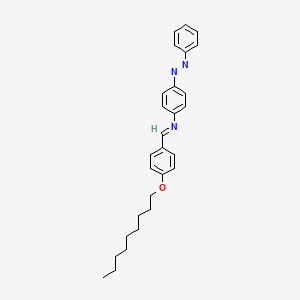![molecular formula C13H13N5OS B14140532 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione CAS No. 203000-94-6](/img/structure/B14140532.png)
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is a complex organic compound with the molecular formula C13H13N5OS. This compound is known for its unique structure, which combines a triazole ring with a quinoline moiety, making it a subject of interest in various fields of scientific research .
準備方法
The synthesis of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-2-quinolinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
化学反応の分析
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
科学的研究の応用
4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with replication and transcription processes. It may also inhibit specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar compounds include other triazole derivatives and quinoline-based molecules. Compared to these compounds, 4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione is unique due to its combined triazole-quinoline structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-amino-3-[(4-methylquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione
- 4-amino-3-[(4-chloroquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione .
特性
CAS番号 |
203000-94-6 |
|---|---|
分子式 |
C13H13N5OS |
分子量 |
287.34 g/mol |
IUPAC名 |
4-amino-3-[(4-methylquinolin-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N5OS/c1-8-6-12(15-10-5-3-2-4-9(8)10)19-7-11-16-17-13(20)18(11)14/h2-6H,7,14H2,1H3,(H,17,20) |
InChIキー |
SZABSSBFMHVARC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)OCC3=NNC(=S)N3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
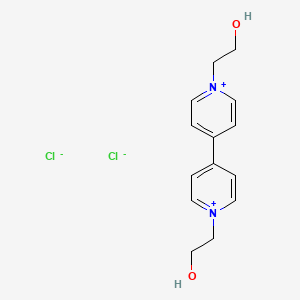
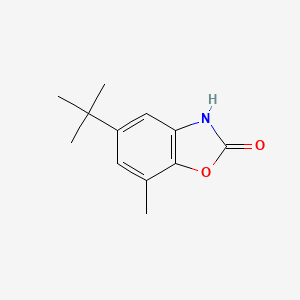
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
